![molecular formula C10H12F3N3O B1491484 1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol CAS No. 2097996-81-9](/img/structure/B1491484.png)
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
Overview
Description
1-(5-Aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol, also known as 5-AP-TFMP or 5-AP-3-TFMP, is an organic compound that belongs to the class of pyrrolidines. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 5-AP-TFMP has a wide range of applications in the scientific research field, such as in the synthesis of organic compounds, as a reagent in organic reactions, and as a starting material for the synthesis of pharmaceuticals.
Scientific Research Applications
Synthesis Methods and Chemical Properties
- Innovative Synthesis Techniques : Research has developed novel synthesis methods for creating compounds with similar structures, highlighting their importance in medicinal chemistry. For instance, a simple method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound with significant relevance in medicinal chemistry, has been proposed to overcome the limitations of existing complex processes (Smaliy et al., 2011).
- Functionalized Pyridines : The research into the synthesis of bifunctional aromatic N-heterocycles, including aminopyridines, underlines the chemical versatility and potential application in creating supramolecular structures through hydrogen-bond donors and acceptors (Aakeröy et al., 2007).
Potential Biomedical Applications
- Antimicrobial and Antiviral Activities : Compounds with pyrrolidin-2-one structures have shown promise in antimicrobial and antiviral applications. A study on 3-hydroxy- and 3-arylamino-5-aryl-4-acyl-1-(pyridyl)-3-pyrrolin-2-ones revealed their potential for antimicrobial properties, indicating the relevance of similar structures in developing new therapeutic agents (Silina et al., 2003).
- Imaging Agents for Demyelinating Diseases : Research on trifluoromethyl groups within pyridine derivatives, such as 4-aminopyridine (4AP) derivatives for imaging demyelinating diseases, suggests the potential use of structurally similar compounds in diagnostic imaging, highlighting the role of trifluoromethylated derivatives in PET radiopharmaceuticals (Ramos-Torres et al., 2020).
properties
IUPAC Name |
1-(5-aminopyridin-2-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c11-10(12,13)9(17)3-4-16(6-9)8-2-1-7(14)5-15-8/h1-2,5,17H,3-4,6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDWTDWAULVXDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=NC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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